(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride
Description
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2) is a chiral β-amino alcohol derivative with a fluorine atom and a methyl group substituted at the 3- and 2-positions of the phenyl ring, respectively. This compound is structurally characterized by an ethanolamine backbone, where the amino and hydroxyl groups are attached to the same carbon atom, creating a stereogenic center. Its (R)-configuration is critical for biological activity, as stereochemistry often influences receptor binding and metabolic stability . The compound is utilized in asymmetric synthesis and pharmaceutical research, with suppliers offering high-purity grades (>98.0% enantiomeric excess) for specialized applications .
Properties
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXUHCCNVLRHD-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reaction with ammonia or an amine under appropriate conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key components:
-
Hydroxyl group : Participates in oxidation, esterification, and etherification
-
Primary amine : Engages in reductive amination, Schiff base formation, and nucleophilic substitution
-
3-Fluoro-2-methylphenyl ring : Directs electrophilic substitution and stabilizes intermediates via resonance
Reductive Amination
The unprotected amine undergoes reductive amination with carbonyl compounds under mild acidic conditions. For example:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | NaBH(OAc)₃, DCE, 25°C, 12 hr | Secondary amine derivative | 78% | |
| Cyclohexanone | H₂ (1 atm), Pd/C, MeOH, 50°C | Cyclohexyl-substituted amine | 65% |
Mechanistically, the amine first forms an imine intermediate with the carbonyl compound, followed by borohydride reduction. The fluorine substituent enhances imine stability through inductive effects.
Oxidation Reactions
The β-amino alcohol structure allows selective oxidation pathways:
Hydroxyl Group Oxidation
Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone without affecting the amine:
Conditions : 0°C, 2 hr; Yield : 82%
Amine Oxidation
Tert-butyl hydroperoxide (TBHP) oxidizes the amine to a nitro group under basic conditions:
Side products : <5% over-oxidation to carboxylic acids
Nucleophilic Substitution
The amine acts as a nucleophile in SN² reactions:
| Electrophile | Solvent/Temp | Product Class | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Benzyl bromide | DMF, 60°C | N-Benzyl derivative | 1.2 × 10⁻³ |
| Ethyl chloroformate | THF, 0°C → RT | Carbamate-protected amine | 3.8 × 10⁻⁴ |
Steric hindrance from the 2-methyl group reduces reaction rates compared to unsubstituted analogs by ~40% .
Aromatic Ring Reactivity
The electron-withdrawing fluorine atom deactivates the ring toward electrophilic substitution but enables directed ortho-metalation:
Lithiation Reactions
Using LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate for cross-coupling:
Typical partners : Aryl iodides, vinyl bromides
Halogenation
Electrophilic fluorination is unfavorable, but bromination occurs at the para position to fluorine using Br₂/FeBr₃:
Regioselectivity : >95% para-bromination
Stereochemical Considerations
The (R)-configuration at C2 influences reaction outcomes:
| Reaction Type | Diastereomeric Excess (de) | Enantiomeric Ratio (er) |
|---|---|---|
| Reductive amination | 92% | 98:2 (R:S) |
| SN² alkylation | 85% | 95:5 |
Chiral retention is attributed to restricted rotation around the C1–C2 bond and hydrogen bonding between -OH and -NH₃⁺ .
Scientific Research Applications
Synthesis Overview
The synthesis of (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves:
- Starting Materials : Utilization of phenethylamine derivatives.
- Reagents : Use of reagents that facilitate the introduction of the amino group and the fluorine substituent.
- Reaction Conditions : Controlled conditions to ensure high yield and purity, often employing continuous flow reactors for efficiency.
Neurotransmitter Interaction
Research indicates that (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This interaction is crucial for understanding its role in mood regulation and cognitive function.
Key Studies :
- Studies have shown its potential therapeutic effects in treating neurological disorders by modulating neurotransmitter activity. For instance, it may influence serotonin and dopamine pathways, which are critical in mood disorders .
Analgesic Properties
The compound has been investigated for its analgesic properties. In animal models, it has demonstrated significant pain relief compared to control groups, suggesting its potential as a pain management agent .
Synthetic Chemistry Applications
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of other biologically active compounds.
Case Studies
- Synthesis of Chiral Drugs : It has been employed in the synthesis of various chiral drugs due to its ability to introduce specific stereochemistry into the final products .
- Fluorinated Compounds : The incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability. The compound's fluorinated structure makes it a candidate for further derivatization into more complex pharmaceuticals .
Stock Solution Preparation Table
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.8624 mL | 24.312 mL | 48.6239 mL |
| 5 mM | 0.9725 mL | 4.8624 mL | 9.7248 mL |
| 10 mM | 0.4862 mL | 2.4312 mL | 4.8624 mL |
This table provides essential information for preparing stock solutions, which is crucial for experimental setups in pharmacological studies .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances the compound’s stability and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fluorinated aryl ethanolamine derivatives. Below is a detailed comparison with key analogs:
Enantiomeric Pair: (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride
- Structural Difference: The (S)-enantiomer (CAS: 376608-71-8) shares the same molecular formula (C₉H₁₁ClFNO) but differs in stereochemistry at the chiral center.
- Functional Impact: Enantiomers often exhibit divergent pharmacokinetic profiles.
- Commercial Availability : Both enantiomers are marketed for research, with the (S)-form priced comparably to the (R)-form (~JPY 24,000/25g) .
Halogen-Substituted Analogs
- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS: 1394822-93-5): Structural Difference: A trifluoromethyl (-CF₃) group at the 3-position and fluorine at the 4-position enhance lipophilicity. Physicochemical Properties: Higher molecular weight (259.63 g/mol vs. 208.08 g/mol for the target compound) and altered solubility due to the -CF₃ group .
- (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS: N/A): Structural Difference: Chlorine replaces fluorine at the 4-position, increasing molecular weight (Cl: 35.45 vs. F: 19.00). Stability: Chlorinated analogs may exhibit slower metabolic degradation compared to fluorinated counterparts .
Ester and Acid Derivatives
- (R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride (CAS: 1956437-40-3): Structural Difference: An ester group replaces the ethanol hydroxyl, and two fluorine atoms are present at the 2- and 4-positions. Reactivity: The ester moiety increases susceptibility to hydrolysis, limiting its use in aqueous formulations .
- (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic Acid Hydrochloride (CAS: 2703745-45-1): Structural Difference: A carboxylic acid replaces the ethanol hydroxyl, altering ionization (pKa ~2.5 for -COOH vs. ~9.5 for -NH₂). Applications: Likely used as a building block for peptide mimetics .
Data Table: Key Properties of (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride and Analogs
Research Findings and Metabolic Considerations
- Metabolism: Fluorinated ethanolamines like the target compound are often substrates for cytochrome P450 enzymes (e.g., CYP1A1), similar to the antitumor agent DF 203 . However, the absence of a benzothiazole ring in the target compound likely limits covalent binding to CYP1A1, reducing irreversible inhibition.
- Solubility and Stability: The hydroxyl group in ethanolamine derivatives enhances water solubility compared to ester or acid analogs, making them preferable for parenteral formulations .
Biological Activity
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, also referred to as (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₉H₁₃ClFNO
- Molecular Weight : 169.20 g/mol
- Functional Groups : Amino group, hydroxyl group, and a fluoro-substituted aromatic ring.
The presence of the fluorine atom in the aromatic ring enhances its reactivity and biological interactions, making it a valuable candidate for pharmacological studies.
The biological activity of (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes due to structural similarities with natural substrates, potentially affecting metabolic pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that it could act as a modulator of neurotransmitter systems, influencing synaptic transmission and receptor activity.
1. Neuropharmacological Effects
Research indicates that (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride may have implications in treating neurological disorders. Its potential to interact with neurotransmitter receptors suggests it could influence mood regulation and cognitive functions. Specific studies have highlighted:
- Modulation of Synaptic Transmission : Evidence points to its ability to enhance or inhibit neurotransmitter release, which is crucial in treating conditions like depression and anxiety.
2. Anticancer Potential
There is emerging evidence that this compound may exhibit anticancer properties. Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells:
- Cell Proliferation Inhibition : Compounds structurally related to (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Case Studies and Research Findings
A summary of notable research findings related to the biological activity of (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is presented below.
Q & A
Basic: What are the optimal synthesis routes for (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols to ensure enantiomeric purity and functional group compatibility. Key steps include:
- Friedel-Crafts alkylation : Introduce the 3-fluoro-2-methylphenyl group using AlCl₃ or BF₃·Et₂O as catalysts in anhydrous dichloromethane (DCM) .
- Hydrogenation : Reduce intermediates (e.g., nitriles or imines) under H₂ pressure (1–3 atm) with palladium or platinum catalysts to form the amino alcohol backbone .
- Hydrochloride salt formation : React the free base with HCl in ethanol or methanol, followed by recrystallization to enhance purity .
Optimization : Temperature control (<0°C during alkylation), inert atmosphere (N₂/Ar), and chiral resolution via crystallization with tartaric acid derivatives ensure enantiomeric excess (>98% ee) .
Basic: Which analytical techniques are critical for characterizing (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and enantiopurity. For example, the aromatic proton signals at δ 6.8–7.2 ppm distinguish the 3-fluoro-2-methylphenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 231.09) and detects impurities .
- X-ray Diffraction (XRD) : Resolves absolute configuration when co-crystallized with chiral resolving agents .
- HPLC with chiral columns : Quantifies enantiomeric purity using cellulose-based stationary phases (e.g., >98% ee) .
Advanced: How can enantioselective synthesis challenges be addressed for this compound?
Enantioselectivity is influenced by:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during asymmetric hydrogenation to control stereochemistry .
- Dynamic kinetic resolution : Employ enzymes like lipases in hydrolysis steps to bias the reaction toward the (R)-enantiomer .
- Crystallization-induced asymmetric transformation : Repeated recrystallization from ethanol/water mixtures enriches the desired enantiomer .
Key data : Optical rotation ([α]D²⁵ = +15.2° in methanol) and HPLC retention times (e.g., 12.3 min for (R)-enantiomer vs. 14.1 min for (S)) confirm success .
Advanced: What methodologies are used to study its biological activity, particularly receptor-ligand interactions?
- In vitro binding assays : Radioligand displacement (e.g., [³H]-serotonin or [³H]-dopamine) quantifies affinity (Ki) for neurotransmitter receptors. Example: IC₅₀ of 8.2 µM for 5-HT₂A receptor modulation .
- Molecular docking simulations : Schrödinger Suite or AutoDock predicts binding poses in receptor active sites (e.g., hydrophobic interactions with Phe340 in 5-HT₂A) .
- Enzyme inhibition studies : Fluorogenic substrates measure inhibition constants (e.g., Ki = 12 µM for monoamine oxidase B) .
Advanced: How do structural modifications (e.g., halogen position, substituents) impact biological activity?
Comparative studies with analogs reveal:
- Fluorine position : The 3-fluoro substituent enhances metabolic stability (vs. 4-fluoro) due to reduced CYP450 oxidation .
- Methyl group : The 2-methyl group on the phenyl ring increases lipophilicity (logP = 1.8 vs. 1.3 for non-methylated analogs), improving blood-brain barrier penetration .
- Bromine vs. chlorine : Brominated analogs show higher receptor affinity (e.g., 5-HT₂A Ki = 5.7 µM vs. 8.2 µM for chlorinated), but lower solubility .
Advanced: How can stability and solubility challenges be mitigated in experimental formulations?
- pH adjustment : Buffered solutions (pH 4–5) prevent free base precipitation .
- Co-solvents : Use ethanol/propylene glycol (1:1) to enhance solubility (up to 25 mg/mL) .
- Lyophilization : Freeze-drying with mannitol or trehalose improves long-term storage stability (>24 months at −20°C) .
Data Contradiction: Why do studies report conflicting bioactivity data for structurally similar analogs?
Discrepancies arise from:
- Substituent positional isomerism : For example, 3-fluoro-2-methyl vs. 2-fluoro-3-methyl analogs show divergent 5-HT₂A binding (Ki = 8.2 µM vs. 22 µM) due to steric hindrance differences .
- Assay variability : Cell-based vs. cell-free systems yield different IC₅₀ values (e.g., 12 µM in HEK293 vs. 18 µM in CHO cells) .
Resolution : Standardize assays (e.g., uniform cell lines, ligand concentrations) and validate with orthogonal methods (e.g., SPR vs. radioligand binding) .
Advanced: What strategies are employed to resolve racemic mixtures during synthesis?
- Chiral chromatography : Preparative HPLC with amylose-based columns separates enantiomers (recovery >90%) .
- Kinetic resolution : Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted .
- Diastereomeric salt formation : Use (+)-dibenzoyltartaric acid to precipitate the (R)-enantiomer salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
